molecular formula C5H9Br3 B14594586 Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- CAS No. 60111-68-4

Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl-

Cat. No.: B14594586
CAS No.: 60111-68-4
M. Wt: 308.84 g/mol
InChI Key: DFEASKVNLCLOLT-UHFFFAOYSA-N
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Description

Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- is a brominated organic compound with the molecular formula C5H8Br4. It is known for its high bromine content and is used in various chemical applications due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- typically involves the bromination of propane derivatives. One common method is the bromination of 2-methylpropane-1,3-diol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The bromination process is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in anhydrous conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include alcohols, ethers, and amines.

    Elimination Reactions: Alkenes are the major products.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its use as a cross-linking agent in protein and DNA studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Used in the production of flame retardants, plasticizers, and other brominated compounds.

Mechanism of Action

The mechanism of action of Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- involves its reactivity with nucleophiles and bases. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products. The compound can also undergo elimination reactions to form alkenes, which can further react with other reagents.

Comparison with Similar Compounds

Similar Compounds

    Propane, 1,3-dibromo-2,2-bis(bromomethyl): Similar in structure but with an additional bromine atom.

    1,3-Dibromopropane: Lacks the methyl and bromomethyl groups, making it less reactive.

    2,2-Bis(bromomethyl)-1,3-propanediol: Contains hydroxyl groups, making it more hydrophilic.

Uniqueness

Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- is unique due to its specific substitution pattern, which provides distinct reactivity compared to other brominated compounds. Its high bromine content and specific structure make it valuable in applications requiring selective bromination and high reactivity.

Properties

CAS No.

60111-68-4

Molecular Formula

C5H9Br3

Molecular Weight

308.84 g/mol

IUPAC Name

1,3-dibromo-2-(bromomethyl)-2-methylpropane

InChI

InChI=1S/C5H9Br3/c1-5(2-6,3-7)4-8/h2-4H2,1H3

InChI Key

DFEASKVNLCLOLT-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(CBr)CBr

Origin of Product

United States

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